molecular formula C10H11N3O2 B11896127 (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid CAS No. 53538-54-8

(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid

Cat. No.: B11896127
CAS No.: 53538-54-8
M. Wt: 205.21 g/mol
InChI Key: IFEKQNAXDMZERW-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid is a chiral amino acid derivative that features an indazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid typically involves the construction of the indazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehyde with suitable nitriles can lead to the formation of indazole derivatives . The subsequent introduction of the amino acid side chain can be achieved through various synthetic strategies, including the use of chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can lead to the formation of indazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

  • 1H-indazole-3-carboxylic acid
  • 2-Phenylindazole
  • 2-(1H-indazol-3-yl)acetic acid

Uniqueness

(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid side chain and an indazole ring. This combination of features allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

CAS No.

53538-54-8

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(2S)-2-amino-3-(2H-indazol-3-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

IFEKQNAXDMZERW-ZETCQYMHSA-N

Isomeric SMILES

C1=CC2=C(NN=C2C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N

Origin of Product

United States

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